molecular formula C35H30N2O2 B13398440 4-phenyl-2-[4'-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole

4-phenyl-2-[4'-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole

Cat. No.: B13398440
M. Wt: 510.6 g/mol
InChI Key: OUEHZICAZAUZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-2-[4’-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3’-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring multiple aromatic rings and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-[4’-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3’-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the oxazole rings. Common reagents used in these reactions include phenyl derivatives, oxazolines, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-[4’-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3’-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings .

Scientific Research Applications

4-phenyl-2-[4’-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3’-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-2-[4’-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3’-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-2-[4’-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3’-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole
  • 4-phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone
  • 2-phenyl-4,5-imidazole dicarboxylate-based metal-organic frameworks

Uniqueness

The uniqueness of 4-phenyl-2-[4’-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3’-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole lies in its complex structure, which combines multiple aromatic rings and oxazole groups. This structure provides unique chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

4-phenyl-2-[4'-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N2O2/c1-3-9-23(10-4-1)29-21-38-33(36-29)27-15-7-13-25-17-19-35(31(25)27)20-18-26-14-8-16-28(32(26)35)34-37-30(22-39-34)24-11-5-2-6-12-24/h1-16,29-30H,17-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEHZICAZAUZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.